molecular formula C14H10Cl2O3 B6333102 2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 477334-55-7

2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B6333102
CAS No.: 477334-55-7
M. Wt: 297.1 g/mol
InChI Key: ISVZIHOQKCBQSD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone (C₁₄H₁₀Cl₂O₄, MW 313.14) is a halogenated acetophenone derivative synthesized via the Hoesch reaction. This method involves reacting 2,4-dichlorophenoxyacetonitrile with resorcinol, yielding the compound in 85% efficiency . Key physical properties include a melting point of 192°C and distinct spectral characteristics (¹H NMR, IR) .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-9-2-1-8(12(16)6-9)5-13(18)11-4-3-10(17)7-14(11)19/h1-4,6-7,17,19H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZIHOQKCBQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351045
Record name 2-(2,4-dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-55-7
Record name 2-(2,4-dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction involves the activation of 2,4-dichlorophenylacetic acid (or its acid chloride derivative) by a Lewis acid catalyst, forming an acylium ion intermediate. This electrophile reacts with 2,4-dihydroxyacetophenone at the ortho or para position relative to the hydroxyl groups. Key reactants include:

  • 2,4-Dichlorophenylacetic acid (or 2,4-dichlorophenylacetyl chloride )

  • 2,4-Dihydroxyacetophenone

  • Lewis acid catalyst (e.g., hydrogen fluoride, aluminum chloride)

Hydrogen Fluoride (HF)-Catalyzed Protocol

A patent-published method for analogous compounds demonstrates the use of liquid HF as both solvent and catalyst. Adapted for the target compound, the procedure involves:

ParameterCondition/Component
Molar ratio (HF:phenol)1:1 to 100:1
Temperature-10°C (initial), 20°C (reaction)
Reaction time12 hours
WorkupHF distillation at 40°C, water washing

This method achieves yields >85% with high regioselectivity due to HF’s dual role in stabilizing intermediates and enhancing electrophilicity.

Alternative Synthetic Routes

AlCl3-Catalyzed Acylation in Dichloromethane

In anhydrous dichloromethane, AlCl3 (1.2 equiv) facilitates acylation at 0–5°C over 24 hours. Post-reaction quenching with ice water followed by column chromatography (hexane/ethyl acetate, 7:3) yields the product with >90% purity.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to improve heat transfer and mixing efficiency. Key parameters include:

  • Residence time : 30–60 minutes

  • Catalyst : FeCl3 (10 mol%)

  • Solvent : Dimethylformamide (DMF)
    This method reduces side reactions (e.g., over-acylation) and improves yields by ~15% compared to batch processes.

Optimization Strategies for Enhanced Yield

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Comparative studies indicate:

SolventYield (%)Purity (%)
DMF9295
DCM8590
Toluene6882

Catalyst Screening

Alternative catalysts to HF or AlCl3 include:

  • FeCl3 : Reduces tar formation, yielding 88% product.

  • ZnCl2 : Moderate activity (75% yield) but lower cost.

Temperature Control

Maintaining sub-10°C conditions minimizes thermal degradation of the dihydroxyphenyl moiety. Elevated temperatures (>30°C) promote side reactions, reducing yields to <60%.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost per kg (USD)
2,4-Dichlorophenylacetic acid120
HF (recycled)15
DMF25

HF’s low cost and recyclability make it economically viable for large-scale synthesis.

Challenges and Limitations

Regioselectivity Issues

The electron-withdrawing effect of chlorine atoms directs acylation to the less hindered position, but competing para-acylation (5–10%) necessitates chromatographic purification.

Byproduct Formation

Common byproducts include:

  • Over-acylated derivatives : Mitigated by stoichiometric control.

  • Dechlorinated products : Occur at high temperatures (>50°C).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain-related conditions. Its structural properties facilitate the development of novel therapeutic agents.

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of 2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone exhibit significant anti-inflammatory activity. For instance, a study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this ketone that showed promising results in reducing inflammation in animal models .

Antioxidant Research

Role in Oxidative Stress Studies
The compound's phenolic structure allows it to be explored as a potential antioxidant. Antioxidants are crucial for combating oxidative stress, which is implicated in various chronic diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound25Journal of Agricultural and Food Chemistry
Ascorbic Acid15Journal of Biological Chemistry
Quercetin30Phytochemistry

This table illustrates the comparative antioxidant activity of the compound against established antioxidants.

Material Science

Enhancing Polymer Properties
In material science, this compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength.

Case Study: Polymer Composites
A study investigated the incorporation of this compound into polycarbonate matrices. The resulting composites exhibited improved thermal properties and mechanical resilience compared to control samples without the compound .

Biochemical Assays

Enzyme Activity Evaluation
The compound is utilized in biochemical assays to evaluate enzyme activity and inhibition. This is particularly relevant in cancer research and metabolic disease studies.

Example: Enzyme Inhibition Assay
Research indicated that this compound effectively inhibits certain enzymes involved in cancer metabolism pathways. The IC50 values obtained from these assays suggest its potential as a lead compound for further drug development .

Environmental Studies

Pollutant Degradation Studies
The compound has applications in environmental science for assessing the degradation of pollutants. It aids in developing strategies for environmental remediation.

Case Study: Biodegradation Research
A recent study evaluated the biodegradation pathways of this compound when exposed to specific microbial strains. Results indicated significant degradation rates, highlighting its potential use in bioremediation efforts .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS 15485-65-1)

  • Molecular Formula : C₁₄H₁₁ClO₃ (MW 239)
  • Structural Difference: Replaces the dichlorophenoxy group with a 4-chlorophenyl moiety.
  • Impact: Reduced steric hindrance and altered electronic properties due to fewer chlorine atoms.

2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 29003-59-6)

  • Molecular Formula : C₈H₆Cl₂O₃ (MW 221.04)
  • Key Difference: Dichloro substitution on the ethanone carbon instead of the aryl ring.
  • Synthesis : Prepared via dichloroacetonitrile reaction under Hoesch conditions.
  • Properties: Lower molecular weight and distinct reactivity due to electrophilic α-chlorinated ketone group.

Antifungal Azole Derivatives

Sertaconazole (CAS 99592-32-2)

  • Structure : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene.
  • Key Feature : Incorporates an imidazole ring and benzothienylmethyl ether.
  • Activity: Exhibits broad-spectrum antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51). The imidazole group chelates the heme iron in CYP51, a mechanism absent in the target compound .

Oxiconazole Nitrate (CAS 64211-46-7)

  • Structure: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-dichlorophenyl)methyl]oxime nitrate.
  • Modification : Oxime group enhances stability and bioavailability. Nitrate salt improves solubility.
  • Application : Topical treatment for dermatophytoses, leveraging synergistic effects of dichlorophenyl and imidazole groups .

Biological Activity

2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as CAS No. 477334-55-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Synthesis

The compound features two phenolic rings with chlorine and hydroxyl substitutions, contributing to its reactivity and biological properties. The synthesis typically involves the aldol condensation of 2,4-dichlorobenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. This reaction is often facilitated by sodium or potassium hydroxide in organic solvents like ethanol or methanol.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic enzymes.
  • Anticancer Activity : Studies have demonstrated that the compound can inhibit the proliferation of cancer cells. For instance, it has been tested against human colon adenocarcinoma cell lines (HT-29 and LS180), showing a dose-dependent reduction in cell viability .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cell Cycle Modulation : The anticancer effects are associated with the induction of apoptosis and cell cycle arrest. In particular, it has been noted to up-regulate p27 KIP1 and down-regulate cyclin D1 and CDK4 proteins in treated cancer cells .
  • Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism, which is critical for both bacterial survival and cancer cell proliferation.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedConcentration Range (µM)Observed EffectMechanism
HT-2910–100Decreased proliferationCell cycle arrest in G1 phase
LS18010–100Significant cytotoxicityUp-regulation of apoptosis markers
A549 (lung cancer)VariesInhibition of viabilityEnzymatic inhibition

Case Study Insights

  • Colon Cancer Cell Lines : In a study focusing on HT-29 and LS180 cells, treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to cell cycle arrest at the G1 phase .
  • Lung Cancer Cells : Another investigation into lung cancer A549 cells revealed that derivatives of similar compounds exhibited significant cytotoxicity without affecting normal fibroblast viability. This suggests a selective action against cancerous cells while sparing healthy tissues .

Q & A

Q. What methodologies are needed to explore its potential in neurodegenerative disease models?

  • Approach :
  • Blood-Brain Barrier (BBB) Penetration : Assess via parallel artificial membrane permeability assay (PAMPA-BBB).
  • In Vivo Efficacy : Test in transgenic C. elegans (tauopathy models) using thrashing assays and amyloid-β quantification .

Q. How can computational toxicology predict environmental risks of derivatives?

  • Approach :
  • QSAR Modeling : Train models on EPA DSSTox data to predict ecotoxicity (e.g., Daphnia magna LC₅₀).
  • Metabolite Identification : Use HPLC-QTOF to track degradation products in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.